Solangepras

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

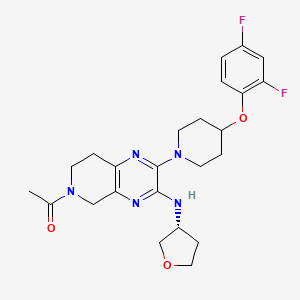

1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F2N5O3/c1-15(32)31-10-6-20-21(13-31)28-23(27-17-7-11-33-14-17)24(29-20)30-8-4-18(5-9-30)34-22-3-2-16(25)12-19(22)26/h2-3,12,17-18H,4-11,13-14H2,1H3,(H,27,28)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVJQBEXRKOBZ-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)NC5CCOC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)N[C@@H]5CCOC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2254706-21-1 |

Source

|

| Record name | CVN-424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2254706211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVN-424 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO01711URG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Solangepras (CVN-424)

For Researchers, Scientists, and Drug Development Professionals

Solangepras (also known as solengepras or CVN-424) is an investigational, orally administered, small molecule being developed by Cerevance for the treatment of Parkinson's disease (PD).[1] It represents a novel, non-dopaminergic approach to managing the symptoms of this neurodegenerative disorder.[2][3][4] This document provides a detailed overview of its mechanism of action, supported by available clinical trial data and experimental insights.

Core Mechanism of Action: GPR6 Inverse Agonism

This compound is a first-in-class inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[1][5] GPR6 is highly and selectively expressed in the striatum, a key brain region involved in motor control.[3] Specifically, GPR6 is predominantly found on the dopamine D2 receptor-positive medium spiny neurons (MSNs) of the indirect pathway.[6]

The basal ganglia motor circuit involves a balance between the direct and indirect pathways. The direct pathway facilitates movement, while the indirect pathway inhibits movement.[6] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an imbalance in these pathways, contributing to motor symptoms.

This compound, by acting as an inverse agonist, decreases the constitutive activity of GPR6, thereby reducing the inhibitory signaling of the indirect pathway MSNs.[2][5] This modulation aims to restore a more normal balance between the direct and indirect pathways without directly acting on the dopamine system.[2][7][8] This targeted approach is intended to provide symptomatic relief while potentially avoiding or reducing the motor complications, such as dyskinesias, and non-motor side effects associated with traditional dopaminergic therapies like levodopa.[2][3][6][9]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway of this compound in the context of the basal ganglia circuitry in Parkinson's disease.

Clinical Development and Efficacy Data

This compound is currently in Phase 3 clinical trials.[1] Several Phase 2 trials have been completed, evaluating its efficacy and safety both as a monotherapy and as an adjunctive therapy.

The Phase 2 ASCEND trial (NCT06006247) evaluated solengepras as a monotherapy in patients with early-stage Parkinson's disease who were not receiving dopaminergic treatments.[5]

Experimental Protocol: ASCEND Trial

-

Study Design: Randomized, double-blind, placebo-controlled.[5]

-

Participants: 64 patients aged 30 and older with early, untreated Parkinson's disease.[4][5]

-

Treatment: Participants received either 150mg of solengepras or a placebo daily for 12 weeks.[4][5]

-

Primary Endpoint: Change from baseline to week 12 on the Movement Disorder Society – Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part II (activities of daily living) and Part III (motor examination) combined score.[5][7]

Results Summary: The trial did not meet its primary endpoint, showing a small, non-statistically significant improvement in the combined MDS-UPDRS Parts II and III scores compared to placebo.[5][7] However, promising trends were observed in improvements in non-motor symptoms and functional impairments as reported by patients.[4][5]

| Endpoint | This compound (150mg) | Placebo | Statistical Significance |

| Change in MDS-UPDRS Parts II + III | -2.5 | -2.1 | Not Significant |

An earlier Phase 2 trial investigated solengepras as an adjunctive therapy for Parkinson's patients experiencing motor fluctuations.[2]

Experimental Protocol: Adjunctive Therapy Trial

-

Study Design: Randomized, double-blind, placebo-controlled.[10]

-

Participants: Patients with Parkinson's disease experiencing motor fluctuations.

-

Treatment: Various doses of solengepras (including 150mg) or placebo were administered.[6][10]

-

Primary Endpoint: Reduction in average daily "OFF" time (periods when symptoms return).[9][10]

Results Summary: This trial met its primary endpoint, demonstrating a clinically meaningful and statistically significant reduction in "OFF" time with minimal dopaminergic side effects.[2][9][10]

| Endpoint | This compound (150mg) vs. Placebo | Baseline Improvement (this compound 150mg) | Statistical Significance (vs. Placebo) |

| Reduction in Average Daily "OFF" Time | 1.3 hours | 1.6 hours | p = 0.02 |

A post-hoc analysis of patients with more than three hours of "OFF" time at the start of the trial showed a mean reduction in "OFF" time of 1.78 hours compared to placebo.[9]

Safety and Tolerability

Across clinical trials, solengepras has demonstrated a favorable safety profile.[2] In the ASCEND trial, it was well-tolerated as a monotherapy, with all subjects completing the 12-week treatment period and no serious adverse events reported.[5][7] The most common treatment-emergent adverse events (occurring in more than 5% of patients) were COVID-19, dizziness, headache, insomnia, and orthostatic hypertension.[2][5] Notably, fewer adverse events related to non-motor symptoms were reported in the solengepras group compared to the placebo group.[7]

Future Directions: The ARISE Trial

Following the promising results in the adjunctive setting, Cerevance has initiated the pivotal Phase 3 ARISE trial (NCT06553027).[2]

Experimental Workflow: ARISE Trial

This trial will further evaluate the efficacy and safety of solengepras as an adjunctive therapy to levodopa and other standard Parkinson's medications.[2][7] Topline data is anticipated in the first half of 2026.[10]

Conclusion

This compound presents a promising, novel mechanism of action for the treatment of Parkinson's disease by selectively modulating the indirect pathway of the basal ganglia through GPR6 inverse agonism. While its efficacy as a monotherapy in early-stage PD was not definitively established in the ASCEND trial, it has shown significant potential as an adjunctive therapy to reduce "OFF" time in patients with motor fluctuations. Its favorable safety profile and non-dopaminergic nature position it as a potentially valuable addition to the therapeutic landscape for Parkinson's disease, particularly for addressing both motor and non-motor symptoms. The ongoing Phase 3 ARISE trial will be crucial in determining its future role in the management of this complex neurodegenerative condition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. trial.medpath.com [trial.medpath.com]

- 3. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]

- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 5. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. CVN424 [cerevance.com]

- 7. Cerevance [cerevance.com]

- 8. biospace.com [biospace.com]

- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 10. neurologylive.com [neurologylive.com]

Solangepras (CVN-424): A Technical Whitepaper on its Discovery, Synthesis, and Novel Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solangepras (formerly CVN-424) is a first-in-class, orally bioavailable, brain-penetrant small molecule under investigation for the treatment of Parkinson's disease (PD).[1] Developed by Cerevance, it functions as an inverse agonist of the orphan G-protein coupled receptor 6 (GPR6).[2] This novel, non-dopaminergic mechanism selectively modulates the indirect basal ganglia pathway, which exhibits hyperactivity in PD.[3][4] By targeting GPR6, which is specifically expressed in dopamine D2 receptor (DRD2)-containing medium spiny neurons (MSNs), this compound aims to rebalance disordered motor circuitry and improve both motor and non-motor symptoms of PD with a potentially improved side-effect profile compared to traditional dopaminergic therapies.[3][5] This document provides a comprehensive overview of the discovery, a detailed scalable synthesis pathway, mechanism of action, and clinical development of this compound.

Discovery and Rationale

The discovery of this compound stems from a targeted approach to identify novel therapeutic agents for neurodegenerative diseases. Cerevance utilized its proprietary NETSseq (Nuclear Enriched Transcript Sort sequencing) platform on postmortem human brain tissue to identify targets with specific expression in disease-relevant cell types.[5] This process identified GPR6 as being highly and specifically expressed in the DRD2-containing MSNs of the striatum, with minimal expression in dopamine D1 receptor (DRD1) MSNs or other brain regions.[5]

In Parkinson's disease, the depletion of dopamine leads to hypoactivity of the "direct" motor pathway and hyperactivity of the "indirect" motor pathway, resulting in the characteristic motor deficits.[4] GPR6 is constitutively active, coupling to the Gs-mediated signaling pathway and leading to elevated cyclic adenosine monophosphate (cAMP) levels in the DRD2 MSNs of the indirect pathway.[5] Researchers hypothesized that inhibiting this GPR6-driven signaling with an inverse agonist would functionally mimic the action of dopamine on D2 receptors, thereby reducing the hyperactivity of the indirect pathway and restoring balance to the basal ganglia circuitry.[3][5] This led to the development of this compound as a potent and selective GPR6 inverse agonist.[3]

Scalable Synthesis Pathway

A robust and scalable five-step synthesis for this compound has been developed and published, enabling the production of kilograms of the drug substance for clinical trials.[6] The overall process was achieved in a 15% yield over five linear steps.[6]

The key steps of the synthesis are outlined below:[6]

-

Diacylation: Commercially available 3,4-diaminopyridine is treated with diethyl oxalate.

-

Chlorination: The resulting product is chlorinated using phosphorus oxychloride (POCl₃) to yield a key pyrido[3,4-b]pyrazine intermediate.

-

First Nucleophilic Aromatic Substitution (SNA_r_): The chlorinated intermediate undergoes a substitution reaction.

-

Second Nucleophilic Aromatic Substitution (SNA_r_): A second substitution reaction is performed.

-

Hydrogenation and Acetylation: A final hydrogenation and subsequent acetylation of the advanced intermediate provides the final this compound (CVN-424) active pharmaceutical ingredient.

Mechanism of Action: Modulating the Indirect Pathway

This compound exerts its therapeutic effect through a novel, non-dopaminergic mechanism. It acts as an inverse agonist at the GPR6 receptor, which is selectively expressed on D2-receptor-positive MSNs that form the origin of the indirect pathway in the basal ganglia.

-

Normal State: Dopamine from the substantia nigra pars compacta (SNc) binds to D2 receptors on indirect pathway MSNs, inhibiting their activity and allowing for smooth, controlled movement.

-

Parkinson's Disease State: Loss of dopaminergic neurons in the SNc leads to reduced D2 receptor stimulation. This, combined with the constitutive activity of GPR6 elevating cAMP, results in hyperactivity of the indirect pathway. This hyperactivity leads to excessive inhibition of the thalamus and cortex, causing bradykinesia and rigidity.

-

Effect of this compound: By binding to GPR6, this compound acts as an inverse agonist, suppressing the receptor's constitutive activity and reducing intracellular cAMP levels. This dampens the hyperactivity of the indirect pathway MSNs, helping to restore the balance between the direct and indirect pathways and thereby improving motor function.[5][7]

References

- 1. alzforum.org [alzforum.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cerevance [cerevance.com]

Preliminary In-Vitro Profile of Solangepras: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solangepras (also known as CVN-424) is a first-in-class, orally bioavailable small molecule being investigated for the treatment of Parkinson's disease. It operates through a novel, non-dopaminergic mechanism, acting as an inverse agonist at the orphan G-protein coupled receptor 6 (GPR6). This receptor is predominantly expressed in the D2-receptor-expressing medium spiny neurons (MSNs) of the striatum's indirect pathway. The hyperactivity of this pathway is a key contributor to the motor symptoms of Parkinson's disease. By selectively targeting GPR6, this compound aims to rebalance striatal circuitry and alleviate motor deficits without the side effects associated with direct dopaminergic therapies. This technical guide provides a comprehensive overview of the preliminary in-vitro studies that have elucidated the core pharmacological properties of this compound.

Core In-Vitro Pharmacological Data

The following tables summarize the key quantitative data from in-vitro studies of this compound, providing insights into its binding affinity, functional potency, and selectivity.

| Parameter | Value | Species | Assay Type | Cell Line | Reference |

| Binding Affinity (Ki) | 9.4 nM | Human | Competitive Radioligand Binding | CHO-K1 expressing hGPR6 | [1] |

Table 1: this compound Binding Affinity for GPR6

| Parameter | Value | Species | Assay Type | Cell Line | Reference |

| Functional Potency (EC50) | 55.1 ± 24.8 nM | Human | TR-FRET cAMP Inverse Agonist Assay | CHO-K1 expressing hGPR6 | [1] |

Table 2: this compound Functional Potency as a GPR6 Inverse Agonist

| Receptor | Selectivity Fold (over GPR6) |

| GPR3 | >265 |

| GPR12 | >68 |

Table 3: Selectivity Profile of this compound

Experimental Protocols

Competitive Radioligand Binding Assay (Filtration-Based)

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for the GPR6 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the GPR6 receptor.

Materials:

-

Cell Membranes: CHO-K1 cells stably expressing human GPR6.

-

Radioligand: A tritiated GPR6 inverse agonist (e.g., [3H]-RL-338).

-

Test Compound: this compound (CVN-424).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled GPR6 ligand.

-

Apparatus: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., GF/C), scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation: Culture CHO-K1 cells expressing human GPR6 and harvest. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and serial dilutions of this compound. For determining non-specific binding, add a saturating concentration of a non-radiolabeled GPR6 ligand instead of this compound.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

TR-FRET cAMP Inverse Agonist Functional Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inverse agonist activity of this compound by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the concentration of this compound that produces 50% of the maximal inhibition of constitutive cAMP production in cells expressing GPR6.

Materials:

-

Cell Line: CHO-K1 cells stably expressing human GPR6.

-

Test Compound: this compound (CVN-424).

-

cAMP Assay Kit: A commercial TR-FRET cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2- or other suitable fluorophore-labeled cAMP analog (acceptor).

-

Cell Culture Medium and Reagents.

-

Apparatus: 384-well white microplates, a TR-FRET compatible plate reader.

Procedure:

-

Cell Seeding: Seed the CHO-K1-hGPR6 cells into 384-well plates and culture until they reach the desired confluency.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with vehicle only.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow this compound to interact with the cells and modulate cAMP production.

-

Cell Lysis and Reagent Addition: Lyse the cells and add the TR-FRET assay reagents (donor and acceptor) according to the manufacturer's protocol. In the absence of endogenous cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. Endogenous cAMP produced by the cells competes with the labeled cAMP analog, leading to a decrease in the FRET signal.

-

Incubation: Incubate the plate for the time specified in the kit's protocol (e.g., 60 minutes) to allow the detection reagents to reach equilibrium.

-

TR-FRET Measurement: Read the plate using a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The decrease in this ratio is proportional to the amount of cAMP produced. Plot the FRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by modulating the GPR6 signaling pathway in the medium spiny neurons of the indirect pathway in the striatum.

GPR6 is a constitutively active receptor that couples to the Gs alpha subunit of the heterotrimeric G protein. This constitutive activity leads to the continuous activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated levels of cAMP in these neurons contribute to the hyperactive state of the indirect pathway observed in Parkinson's disease, ultimately leading to the suppression of movement.

This compound acts as an inverse agonist at the GPR6 receptor. By binding to GPR6, it stabilizes the receptor in an inactive conformation, thereby reducing its basal signaling activity. This leads to a decrease in the production of cAMP, which helps to normalize the hyperactivity of the indirect pathway neurons. This targeted, non-dopaminergic approach is designed to restore the balance between the direct and indirect pathways in the basal ganglia, thereby improving motor function.

References

Solanezumab: An In-depth Technical Guide to its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanezumab (LY2062430) is a humanized IgG1 monoclonal antibody developed by Eli Lilly and Company for the treatment of Alzheimer's disease (AD). It represents a therapeutic strategy centered on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary pathological event in AD. Solanezumab's therapeutic target is the soluble monomeric form of the Aβ peptide. The antibody is designed to act as a peripheral "amyloid sink," sequestering soluble Aβ in the bloodstream and thereby promoting its clearance from the central nervous system (CNS). Despite a strong theoretical rationale and promising preclinical data, Solanezumab has not demonstrated significant efficacy in slowing cognitive decline in Phase III clinical trials. This technical guide provides a comprehensive overview of Solanezumab's therapeutic targets, its mechanism of action, quantitative data from key studies, and detailed experimental protocols relevant to its development and evaluation.

Core Therapeutic Target: Soluble Monomeric Amyloid-Beta

Solanezumab's primary therapeutic target is the mid-domain of the soluble amyloid-beta (Aβ) peptide.[1][2] Specifically, it recognizes and binds to the epitope KLVFFAED, corresponding to amino acid residues 16-26 of the Aβ peptide. This interaction is characterized by high affinity, with binding occurring at picomolar concentrations.

A crucial aspect of Solanezumab's design is its specificity for soluble, monomeric Aβ over the fibrillar, aggregated forms that constitute amyloid plaques.[1] The therapeutic rationale is based on the growing body of evidence suggesting that soluble Aβ oligomers, rather than the insoluble plaques, are the primary neurotoxic species in Alzheimer's disease. By targeting the monomeric precursors, Solanezumab aims to prevent the formation of these toxic oligomers.

The Amyloid Cascade Hypothesis and Solanezumab's Mechanism of Action

The development of Solanezumab is rooted in the amyloid cascade hypothesis . This hypothesis proposes that an imbalance between the production and clearance of Aβ peptides is the initiating event in AD pathogenesis. This imbalance leads to the accumulation of Aβ, which then aggregates into oligomers and fibrils, ultimately forming the characteristic amyloid plaques. This cascade of events is believed to trigger downstream pathologies, including neurofibrillary tangle formation, synaptic dysfunction, and neuronal cell death, leading to cognitive decline.

Solanezumab's proposed mechanism of action is the "peripheral sink" hypothesis . By binding to soluble Aβ in the peripheral circulation with high affinity, Solanezumab is thought to shift the equilibrium of Aβ between the brain and the periphery. This sequestration of Aβ in the blood is intended to create a concentration gradient that facilitates the efflux of Aβ from the CNS, thereby reducing its concentration in the brain and mitigating its neurotoxic effects. Preclinical studies in transgenic mice expressing human amyloid precursor protein (APP) showed that treatment with a murine analog of Solanezumab led to a significant increase in plasma Aβ levels, with a corresponding decrease in free Aβ in the brain and a reduction in amyloid plaque burden.

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway and Solanezumab's Point of Intervention

The production of amyloid-beta is a result of the proteolytic processing of the amyloid precursor protein (APP), a transmembrane protein of uncertain function. APP can be processed via two main pathways:

-

Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble N-terminal fragment (sAPPα) and a C-terminal fragment (α-CTF). Subsequent cleavage of α-CTF by γ-secretase releases the p3 peptide and the APP intracellular domain (AICD). This pathway precludes the formation of Aβ.

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1), which generates a soluble N-terminal fragment (sAPPβ) and a C-terminal fragment (β-CTF or C99). β-CTF is then cleaved by the γ-secretase complex at various positions to produce Aβ peptides of different lengths, most commonly Aβ40 and Aβ42. Aβ42 is more prone to aggregation and is the primary component of amyloid plaques.

Solanezumab intervenes downstream of Aβ production, binding to the soluble Aβ monomers released into the extracellular space and peripheral circulation.

References

Solangepras: A Deep Dive into its Molecular Architecture and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solangepras (also known as CVN-424) is an orally administered, small molecule inverse agonist of the G protein-coupled receptor 6 (GPR6) currently under investigation for the treatment of Parkinson's disease.[1][2] Its development marks a significant shift away from traditional dopaminergic therapies, offering a novel, targeted approach to managing the motor and non-motor symptoms of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the molecular structure of this compound, its mechanism of action, and the key experimental findings from preclinical and clinical studies.

Molecular Structure and Properties

This compound is a synthetic, small molecule with the chemical formula C24H29F2N5O3 and a molar mass of 473.525 g·mol−1.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone.[1] The structural integrity and stereochemistry of this compound are crucial for its high-affinity binding and inverse agonist activity at the GPR6 receptor.

| Property | Value | Reference |

| Chemical Formula | C24H29F2N5O3 | [1] |

| Molar Mass | 473.525 g·mol−1 | [1] |

| IUPAC Name | 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | [1] |

| Development Code | CVN-424 | [1] |

| Drug Class | GPR6 Inverse Agonist | [1] |

Mechanism of Action: Targeting the Indirect Pathway

This compound exerts its therapeutic effects by acting as an inverse agonist on the GPR6 receptor. GPR6 is an orphan receptor predominantly and selectively expressed in the medium spiny neurons (MSNs) of the striatum that constitute the brain's "indirect pathway" of motor control.[3] This pathway is known to inhibit movement. In Parkinson's disease, the loss of dopamine leads to hyperactivity of this indirect pathway, contributing to the characteristic motor deficits.

By inhibiting the constitutive activity of GPR6, this compound modulates the signaling within these indirect pathway MSNs.[3] This non-dopaminergic mechanism helps to restore the balance between the direct and indirect pathways in the basal ganglia, thereby improving motor function without directly stimulating dopamine receptors.[3] This targeted approach is anticipated to reduce the risk of dopamine-related side effects, such as dyskinesia.

Caption: Signaling pathway of this compound as a GPR6 inverse agonist.

Preclinical and Clinical Development

This compound has undergone extensive preclinical and clinical evaluation to establish its safety, tolerability, and efficacy.

Preclinical Studies

In vitro and in vivo preclinical studies have demonstrated the potency and selectivity of this compound.

Quantitative Data from Preclinical Studies:

| Parameter | Value | Species | Assay | Reference |

| Ki | 9.4 nM | Human | Radioligand Binding Assay | [2] |

| EC50 | 38 nM | Human | cAMP Functional Assay | [2] |

| Brain RO50 (Plasma Conc.) | 6.0 ng/mL | Mouse | Receptor Occupancy | [4] |

| Brain RO50 (Plasma Conc.) | 7.4 ng/mL | Rat | Receptor Occupancy | [4] |

Experimental Protocols:

-

Radioligand Binding Assay: Competition binding assays were performed using membranes from cells expressing recombinant human GPR6 and a radiolabeled GPR6 ligand to determine the binding affinity (Ki) of this compound.[5]

-

cAMP Functional Assay: The inverse agonist activity of this compound was assessed by measuring its ability to inhibit the constitutive production of cyclic AMP (cAMP) in cells overexpressing GPR6. The half-maximal effective concentration (EC50) was determined from concentration-response curves.[2]

-

Receptor Occupancy (RO) Studies: The in vivo receptor occupancy of this compound in the brain was determined in rodents. Following oral administration of this compound, brain tissue was collected, and the amount of drug bound to GPR6 was quantified to establish the plasma concentration required to occupy 50% of the receptors (RO50).[4]

-

Animal Models of Parkinson's Disease: The efficacy of this compound in reversing motor deficits was evaluated in established rodent models, including the haloperidol-induced catalepsy model and the 6-hydroxydopamine (6-OHDA) lesion model.[4]

Caption: Preclinical experimental workflow for this compound.

Clinical Trials

This compound has advanced through multiple phases of clinical trials to evaluate its safety and efficacy in patients with Parkinson's disease.

Summary of Key Clinical Trial Data:

| Trial Phase | Patient Population | Dosage(s) | Primary Endpoint | Key Findings | Reference(s) |

| Phase 2 (Adjunctive Therapy) | Parkinson's disease with motor fluctuations | 150 mg | Change in daily "OFF" time | Statistically significant reduction in "OFF" time. | [6] |

| Phase 2 (Monotherapy - ASCEND) | Early-stage, untreated Parkinson's disease | 150 mg | Change in MDS-UPDRS Parts II+III | Did not meet primary endpoint, but showed positive trends in non-motor symptoms. | [7][8] |

| Phase 3 (Adjunctive Therapy - ARISE) | Parkinson's disease with motor fluctuations | 75 mg, 150 mg | Change in daily "OFF" time | Ongoing, topline data expected in H1 2026. | [6] |

Experimental Protocols in Clinical Trials:

-

Study Design: Clinical trials have employed randomized, double-blind, placebo-controlled designs.[8]

-

Patient Population: Participants have included individuals with early-stage Parkinson's disease and those with more advanced disease experiencing motor fluctuations.[6][7]

-

Outcome Measures: Efficacy has been primarily assessed using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and patient-reported diaries to quantify daily "OFF" time.[6][8] Safety and tolerability have been monitored through the recording of adverse events.

Conclusion

This compound represents a promising, novel therapeutic agent for Parkinson's disease with a distinct, non-dopaminergic mechanism of action. Its molecular structure is optimized for potent and selective inverse agonism at the GPR6 receptor, leading to the modulation of the indirect motor pathway. While clinical trial results have been mixed, with notable success as an adjunctive therapy, the ongoing Phase 3 ARISE trial will be crucial in further defining its role in the management of Parkinson's disease. The unique pharmacological profile of this compound holds the potential to address unmet needs in the treatment of this complex neurodegenerative condition, particularly in improving motor function and potentially mitigating the side effects associated with long-term dopaminergic treatments.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2025 American Academy of Neurology Abstract Website [index.mirasmart.com]

- 4. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. neurologylive.com [neurologylive.com]

- 7. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. mdsabstracts.org [mdsabstracts.org]

Unraveling Solancapras: A Deep Dive into its Biological Landscape

Despite a comprehensive search of available scientific literature and clinical trial databases, no information has been found regarding a compound or agent named "Solancapras." This suggests that "Solancapras" may be a novel, yet-to-be-publicly-disclosed therapeutic, a highly specific internal designation, or potentially a misspelling of a different agent.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of data on "Solancapras," we will pivot to a broader discussion of the general types of biological activities and functions often associated with therapeutic agents in the fields of oncology and infectious diseases, as these were the areas that appeared in the broader search queries. This will provide a framework for understanding the potential characteristics of a new molecular entity.

Hypothetical Biological Activities and Functions of a Novel Therapeutic Agent

When a new compound is investigated, its biological activity is characterized through a series of in vitro and in vivo studies. The primary goal is to understand how the compound interacts with biological systems at the molecular, cellular, and organismal levels.

Table 1: Potential In Vitro Biological Activities of a Novel Therapeutic Agent

| Parameter | Description | Typical Assays |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. | Enzyme-linked immunosorbent assay (ELISA), Kinase assays, Cell proliferation assays (e.g., MTT, CellTiter-Glo) |

| EC₅₀ (Half-maximal effective concentration) | The concentration of a drug that gives half-maximal response. | Reporter gene assays, Calcium flux assays, cAMP assays |

| Kᵢ (Inhibition constant) | An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. | Radioligand binding assays, Surface plasmon resonance (SPR) |

| Kₑ (Equilibrium dissociation constant) | The concentration of a ligand at which half the binding sites of a receptor are occupied. | Radioligand binding assays, Isothermal titration calorimetry (ITC) |

| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | Broth microdilution, Agar dilution |

Table 2: Potential In Vivo Pharmacological Parameters

| Parameter | Description | Experimental Models |

| Pharmacokinetics (PK) | The study of the time course of drug absorption, distribution, metabolism, and excretion (ADME). | Animal models (e.g., mice, rats, non-human primates) with serial blood sampling. |

| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of drugs and their mechanisms of action. | Biomarker analysis in tissue and blood samples from treated animal models. |

| Efficacy | The ability of a drug to produce the desired therapeutic effect. | Xenograft models of cancer, Infectious disease models in animals. |

| Toxicity | The degree to which a substance can harm humans or animals. | Acute and chronic toxicity studies in various animal models. |

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments typically cited in preclinical drug development.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of a kinase).

-

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Visualizing Biological Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: Hypothetical signaling pathway inhibited by Solancapras.

Caption: Generalized workflow for preclinical drug evaluation.

While the specific biological activity and function of "Solancapras" remain unknown due to a lack of available information, this guide provides a comprehensive overview of the standard methodologies and data presentation formats used in the preclinical evaluation of novel therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to apply these principles when investigating new compounds. Should information on "Solancapras" become publicly available, a more targeted and detailed analysis can be performed. It is recommended to verify the spelling and consult internal documentation or proprietary databases for further information.

Initial Toxicity Screening of Solangepras (CVN-424): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the safety profile of Solangepras (CVN-424). Specific quantitative data from IND-enabling preclinical toxicology studies, such as acute, repeat-dose, and genotoxicity studies, are not publicly available. The experimental protocols described herein are representative of standard industry practices for a novel small molecule central nervous system (CNS) drug and are not specific to the this compound development program unless otherwise cited.

Introduction

This compound (also known as CVN-424) is a first-in-class, orally bioavailable, and brain-penetrant small molecule being developed for the treatment of Parkinson's disease.[1][2][3] It acts as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[2][4] GPR6 is highly expressed in the medium spiny neurons of the striatum's indirect pathway, which is overactive in Parkinson's disease.[5] By selectively targeting GPR6, this compound offers a novel, non-dopaminergic approach to managing both motor and non-motor symptoms of the disease.[5][6] This technical guide provides an overview of the initial toxicity screening of this compound, drawing from available clinical safety data and outlining the standard preclinical assessments typically required for such a compound.

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the GPR6 receptor. This receptor is constitutively active, leading to elevated levels of cyclic adenosine monophosphate (cAMP) in the D2 receptor-expressing medium spiny neurons of the indirect pathway. The inverse agonism of this compound reduces these cAMP levels, thereby decreasing the inhibitory signaling of this pathway. This modulation aims to rebalance the basal ganglia circuitry without directly interacting with the dopaminergic system, potentially reducing the risk of dopamine-related side effects.[5]

Preclinical Toxicity Assessment (Representative Protocols)

While specific preclinical toxicology data for this compound is not publicly available, a standard battery of tests is required for regulatory submissions (e.g., to the FDA for an Investigational New Drug application). Below are detailed methodologies for key experiments that would have been conducted.

Acute Toxicity

Objective: To determine the potential toxicity of a single dose of the test substance and to identify the maximum tolerated dose (MTD).

Experimental Protocol:

-

Test System: Typically two mammalian species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Beagle dog).

-

Administration: Oral route, consistent with the clinical route for this compound.

-

Dose Levels: A range of single doses, including a limit dose (e.g., 2000 mg/kg in rodents), are administered to different groups of animals.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Endpoints: Mortality, clinical signs (e.g., changes in behavior, appearance, excretions), body weight changes, and gross necropsy at the end of the study.

Repeat-Dose Toxicity

Objective: To evaluate the toxicological profile of the test substance following repeated administration over a defined period.

Experimental Protocol:

-

Test System: Two species (one rodent and one non-rodent).

-

Administration: Daily oral administration for a duration relevant to the proposed clinical trials (e.g., 28 days or 90 days).

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is intended to produce some toxicity, while the low dose should be a no-observed-adverse-effect level (NOAEL).

-

Endpoints:

-

In-life: Mortality, clinical signs, body weight, food/water consumption, ophthalmology, and detailed clinical observations.

-

Post-mortem: Hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology of a comprehensive list of tissues.

-

Genotoxicity

Objective: To assess the potential of the test substance to induce mutations or chromosomal damage.

Experimental Protocol: A standard battery of tests includes:

-

Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the substance to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Chromosomal Aberration Test: Assesses the potential to cause structural chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells).

-

In Vivo Micronucleus Test: Measures chromosomal damage in rodents (e.g., mice) by examining the formation of micronuclei in bone marrow erythrocytes.

Safety Pharmacology

Objective: To investigate the potential undesirable pharmacodynamic effects of the substance on vital physiological functions.

Experimental Protocol: The "core battery" of safety pharmacology studies includes:

-

Central Nervous System (CNS): A functional observational battery (FOB) and motor activity assessment in rodents (e.g., Irwin test) to evaluate effects on behavior, coordination, and sensory/motor function.

-

Cardiovascular System: Assessment of cardiovascular parameters (e.g., blood pressure, heart rate, and ECG) in a non-rodent species (e.g., conscious, telemetered dogs). An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.

-

Respiratory System: Evaluation of respiratory rate and function in rodents.

Summary of Available Safety Data (Clinical Trials)

While preclinical data is not public, extensive safety information has been reported from Phase 1 and Phase 2 clinical trials of this compound.

Phase 1 Study in Healthy Volunteers

A single- and multiple-dose study in 64 healthy adults evaluated single doses from 1 to 225 mg and seven daily doses of 25, 75, and 150 mg. The study reported no serious adverse events or clinically significant changes in vital signs, cardiac function, or laboratory analyses.[7]

Phase 2 Studies in Parkinson's Disease Patients

Multiple Phase 2 trials have assessed this compound as both a monotherapy and an adjunctive therapy.

ASCEND Trial (Monotherapy): In this 12-week trial with 64 patients with early, untreated Parkinson's disease, this compound was well-tolerated. All subjects completed the trial, and no serious adverse events were reported.[8]

| Treatment-Emergent Adverse Events (TEAEs) in >5% of Patients |

| COVID-19 |

| Dizziness |

| Headache |

| Insomnia |

| Orthostatic Hypertension |

| (Data from the ASCEND Trial)[8] |

Adjunctive Therapy Trial (NCT04191577): This trial evaluated this compound as an add-on to levodopa. The most common treatment-emergent adverse events were generally mild and transient.

| Most Common Treatment-Emergent Adverse Events (>5%) |

| Headache |

| Nausea |

| (Data from NCT04191577)[6] |

Overall, the clinical data suggests a favorable safety and tolerability profile for this compound, with a low rate of dopaminergic side effects, consistent with its non-dopaminergic mechanism of action.[5]

Conclusion

The initial toxicity screening of a novel compound like this compound involves a comprehensive battery of preclinical studies designed to ensure safety before human trials. Although specific data from these studies on this compound are not publicly available, the favorable safety profile observed in multiple clinical trials provides confidence in its continued development. The non-dopaminergic mechanism of action, targeting the GPR6 receptor in the indirect pathway, appears to translate to good tolerability in human subjects. Further long-term safety data will be generated in the ongoing Phase 3 ARISE trial.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CVN424 (this compound) | GPR6 inverse agonist | Probechem Biochemicals [probechem.com]

- 4. CVN-424 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. CVN424 [cerevance.com]

- 6. Cerevance [cerevance.com]

- 7. alzforum.org [alzforum.org]

- 8. neurologylive.com [neurologylive.com]

Solangepras (solengepras/CVN424): A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solangepras (also known as solengepras and CVN424) is a first-in-class, orally available, and brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1] It functions as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[2] This receptor is predominantly expressed in the D2-type dopamine receptor-expressing medium spiny neurons of the striatopallidal pathway, which is a key circuit in motor control and is known to be hyperactive in Parkinson's disease.[1][3] By selectively modulating this "indirect pathway," this compound aims to improve motor function and alleviate both motor and non-motor symptoms of Parkinson's disease without directly acting on the dopamine system.[4][5] This novel mechanism offers the potential to reduce motor complications, such as dyskinesia, that are often associated with traditional dopaminergic therapies like levodopa.[3][6] Currently, this compound is in Phase 3 clinical trials to evaluate its efficacy and safety as an adjunctive therapy.[6]

Pharmacodynamics: The Science of this compound's Action

The primary pharmacodynamic effect of this compound is the inverse agonism of the GPR6 receptor. This receptor exhibits high constitutive activity, meaning it is active even without a stimulating ligand, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] As an inverse agonist, this compound binds to GPR6 and reduces this basal activity, thereby decreasing cAMP levels in the D2 receptor-expressing neurons of the indirect pathway.[9][10] This action is thought to normalize the hyperactivity of this pathway, which is a hallmark of Parkinson's disease.[1][10]

Preclinical studies have demonstrated that this compound can induce locomotor activity in mice and reverse haloperidol-induced catalepsy, a model for Parkinsonian motor deficits.[1] Furthermore, it has shown efficacy in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats.[11] In clinical settings, Phase 2 trials have shown that this compound can significantly reduce the daily "OFF" time—periods when Parkinson's symptoms are not well-controlled—in patients already receiving levodopa.[12][13]

Key Pharmacodynamic Parameters

The following table summarizes key in vitro and in vivo pharmacodynamic parameters of this compound.

| Parameter | Species/System | Value | Reference(s) |

| GPR6 Inverse Agonist EC50 | Human GPR6 in CHO-K1 cells | 55.1 ± 24.8 nM | [4] |

| GPR3 Inverse Agonist EC50 | Human GPR3 in CHO-K1 cells | 1927 ± 859 nM | [4] |

| GPR12 Inverse Agonist EC50 | Human GPR12 in CHO-K1 cells | 6965 ± 3189 nM | [4] |

| Receptor Occupancy (RO50) | Mouse Striatum | 0.34 mg/kg (oral dose) | [4] |

| Plasma Conc. at RO50 | Mouse | 6.0 ng/mL | [4] |

| Plasma Conc. at RO50 | Rat | 7.4 ng/mL | [4] |

| Clinical Efficacy (Adjunctive Therapy) | Parkinson's Patients | 1.3-hour reduction in daily "OFF" time vs. placebo (150 mg dose) | [13] |

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound in modulating the indirect pathway in Parkinson's disease.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound has been characterized in a Phase 1, first-in-human study involving healthy volunteers. The study assessed single ascending doses (1 mg to 225 mg) and multiple daily doses (25, 75, or 150 mg over 7 days).

Absorption

This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within approximately 2 hours in a fasted state.[5][12] The administration with a high-fat meal was found to reduce and delay the peak plasma concentration; however, the total plasma exposure (Area Under the Curve, AUC) remained similar, suggesting that this compound can be taken with or without food.[5][12]

Distribution

Preclinical data indicate that this compound is brain-penetrant, a crucial characteristic for a centrally acting drug.[11] Studies in mice have shown an average brain-to-plasma ratio of 0.4, confirming its ability to cross the blood-brain barrier.[11]

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound is not yet fully published.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound from the Phase 1 study in healthy volunteers.

| Parameter | Condition | Value | Reference(s) |

| Tmax (Time to Peak Plasma Conc.) | Fasted State (Single Dose) | ~2 hours | [5][12] |

| Terminal Half-Life (t1/2) | Single and Multiple Doses | 30 - 41 hours | [5][12] |

| Effect of High-Fat Meal on Cmax | Single Dose | Reduced and Delayed | [5][12] |

| Effect of High-Fat Meal on AUC | Single Dose | Similar to Fasted State | [5][12] |

| Dose Proportionality | Single Ascending Doses | Peak plasma concentrations increased with increasing dose | [5][12] |

Experimental Protocols

This section outlines the methodologies employed in key preclinical and clinical studies of this compound.

Preclinical Receptor Occupancy Assay

A dose-dependent receptor occupancy study was conducted in mice and rats to determine the extent to which this compound binds to GPR6 in the brain.[4]

-

Methodology : A label-free in vivo liquid chromatography with tandem mass spectrometry (LC/MS/MS)-based method was used.

-

Tracer : A compound named RL-338 was used as a tracer to bind to GPR6.

-

Procedure :

-

Animals were pre-treated with either vehicle or varying oral doses of this compound.

-

After 60 minutes, the tracer (RL-338) was administered intravenously.

-

After a further 30-45 minutes, animals were euthanized, and brain and blood samples were collected.

-

The striatum (high GPR6 expression) and cerebellum (negligible GPR6 expression) were dissected.

-

Concentrations of the tracer in the brain regions were quantified using LC/MS/MS.

-

-

Calculation : Receptor occupancy was calculated based on the displacement of the tracer in the striatum of this compound-treated animals compared to vehicle-treated animals.[4]

Phase 1 Clinical Trial in Healthy Volunteers (NCT03657030)

This study was designed to assess the safety, tolerability, and pharmacokinetics of this compound in healthy individuals.[5][12]

-

Study Design : Randomized, double-blind, placebo-controlled.

-

Population : 64 healthy volunteers.[3]

-

Dosing Regimens :

-

Primary Endpoints : Safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetic Sampling : Blood samples were collected at predefined time points after dosing to determine plasma concentrations of this compound.

-

Bioanalytical Method : Plasma concentrations of this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.

Phase 2 Clinical Trial in Parkinson's Disease Patients (NCT04191577)

This study evaluated the safety and efficacy of this compound as an adjunctive therapy in Parkinson's disease patients experiencing motor fluctuations.[13][14]

-

Study Design : Randomized, double-blind, placebo-controlled, multicenter study.[14]

-

Population : 141 patients with Parkinson's disease (Hoehn and Yahr stages 2-4) on a stable dose of levodopa and experiencing at least 2 hours of "OFF" time per day.[12][14]

-

Treatment Arms : Patients were randomized (1:1:1) to receive once-daily oral doses of:

-

This compound 50 mg

-

This compound 150 mg

-

Placebo

-

-

Treatment Duration : 28 days.[12]

-

Primary Endpoints : Safety and tolerability.[14]

-

Key Secondary Endpoint : Change from baseline in daily "OFF" time, as recorded by patients in diaries.[13][14]

Conclusion

This compound represents a promising, novel, non-dopaminergic approach for the treatment of Parkinson's disease. Its selective mechanism as a GPR6 inverse agonist offers the potential for effective symptom control while potentially avoiding the motor complications associated with long-term dopamine replacement therapies. The pharmacokinetic profile of this compound supports once-daily oral dosing, and it has demonstrated a favorable safety and tolerability profile in clinical trials to date. The ongoing Phase 3 ARISE trial will be crucial in further defining the clinical utility of this compound as a valuable addition to the therapeutic armamentarium for Parkinson's disease.

References

- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 2. researchgate.net [researchgate.net]

- 3. Cerevance [cerevance.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. A Phase I, First-in-Human, Healthy Volunteer Study to Investigate the Safety, Tolerability, and Pharmacokinetics of CVN424, a Novel G Protein-Coupled Receptor 6 Inverse Agonist for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerevance [cerevance.com]

- 7. | BioWorld [bioworld.com]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. vjneurology.com [vjneurology.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 13. neurologylive.com [neurologylive.com]

- 14. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Solubility and Stability Profile of Solangepras (CVN-424)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solangepras, also known as CVN-424, is a first-in-class, orally available, and brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1][2] It functions as a selective inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[1] GPR6 is highly expressed in the medium spiny neurons of the striatum, a key component of the indirect pathway of the basal ganglia that becomes hyperactive in Parkinson's disease.[3][4][5] By inhibiting the constitutive activity of GPR6, this compound aims to normalize this pathway, thereby improving motor function without the dopaminergic side effects associated with current therapies.[2][3][6] As of late 2024, this compound is in Phase 3 clinical trials.[7]

This technical guide provides a summary of the publicly available information on the solubility and stability of this compound, crucial parameters for its development as a therapeutic agent.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉F₂N₅O₃ | [7] |

| Molar Mass | 473.525 g·mol⁻¹ | [7] |

| Calculated LogP (cLogP) | 3.2 | [3] |

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation development. The following data is available for this compound.

Quantitative Solubility Data

| Solvent | Concentration | Remarks | Source |

| DMSO | 58.33 mg/mL (123.18 mM) | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended. | [8] |

Solubility in Co-Solvent Systems for In Vivo Studies

For preclinical research, this compound can be formulated in various co-solvent systems to achieve concentrations suitable for administration.

| Formulation Composition | Achievable Concentration | Source |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.39 mM) | [8] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.39 mM) | [8] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.39 mM) | [8] |

Stability Profile

Stability data is crucial for determining a drug's shelf-life and storage conditions. While a comprehensive public stability profile for this compound is not available, information regarding the stability of stock solutions has been reported.

Stock Solution Stability

| Storage Condition | Storage Period | Source |

| -80°C | 6 Months | [8] |

| -20°C | 1 Month | [8] |

Note: Detailed information from forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) and long-term stability studies in various pharmaceutical dosage forms is not publicly available.

Experimental Protocols

The following are detailed methodologies for the preparation of this compound solutions for research purposes.

Protocol 1: Preparation of a 2.08 mg/mL Solution in a PEG300/Tween-80 Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.

-

Mix the solution thoroughly until it is homogeneous.

-

Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

-

Add 450 µL of saline to adjust the final volume to 1 mL.

Protocol 2: Preparation of a 2.08 mg/mL Solution in a SBE-β-CD Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of a 20% SBE-β-CD solution in saline.

-

Mix thoroughly until the solution is clear and homogeneous.

Protocol 3: Preparation of a 2.08 mg/mL Solution in a Corn Oil Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.

-

Mix thoroughly until the solution is homogeneous. It is noted that for continuous dosing periods exceeding half a month, this protocol should be chosen with care.[8]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound in the context of the basal ganglia circuitry in Parkinson's disease.

Caption: this compound acts as an inverse agonist on GPR6, reducing hyperactivity of the indirect pathway.

Experimental Workflow for Solution Preparation

The following diagram outlines a general workflow for preparing this compound solutions for experimental use.

Caption: General workflow for preparing this compound stock and working solutions for research.

References

- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CVN424 [cerevance.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Review of Solangepras (CVN-424): A Novel GPR6 Inverse Agonist for Parkinson's Disease

Disclaimer: A review of scientific literature did not yield publicly available information on a series of "Solangepras analogs." Therefore, this document provides a comprehensive technical guide on the parent compound, this compound (formerly CVN-424), based on available data.

This compound is an investigational, orally administered, small molecule being developed for the treatment of Parkinson's disease.[1] It represents a novel, non-dopaminergic approach to managing the symptoms of this neurodegenerative disorder.[2][3] Developed by Cerevance, this compound is currently in Phase 3 clinical trials.[1][4]

Mechanism of Action

This compound functions as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[1][2] This receptor is highly expressed in the striatum, a key brain region for motor control.[2] Specifically, GPR6 is predominantly found on D2 dopamine receptor-expressing medium spiny neurons, which form the "indirect pathway" of the basal ganglia circuitry that inhibits movement.[5] By acting as an inverse agonist, this compound inhibits the constitutive activity of GPR6, thereby modulating the indirect pathway.[2][5] This mechanism is designed to improve motor function and potentially non-motor symptoms without directly stimulating dopamine receptors, which may lead to a reduced risk of dopaminergic side effects like dyskinesia.[2][6]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of this compound on the indirect pathway.

Clinical Trial Data

This compound has been evaluated in several clinical trials, with key quantitative outcomes summarized below.

| Trial Identifier | Phase | Population | Treatment | Key Efficacy Outcome | Reference |

| NCT04191577 | 2 | Parkinson's patients with motor fluctuations on levodopa | This compound (150 mg) vs. Placebo | Significant reduction in daily "OFF" time by 1.3 hours compared to placebo. | [2][7] |

| ASCEND (NCT06006247) | 2 | Early-stage, untreated Parkinson's disease | This compound vs. Placebo (monotherapy) | Showed a non-statistically significant improvement in motor symptoms (MDS-UPDRS Parts II+III). Showed potential benefit in functional and non-motor symptoms. | [4][6] |

| ARISE (NCT06553027) | 3 | Parkinson's patients with motor fluctuations on levodopa | This compound (75 mg or 150 mg) vs. Placebo | Primary endpoint: Change from baseline in total daily "OFF" time. Topline data expected in the first half of 2026. | [3][6][7] |

Experimental Protocols: Clinical Trial Design

While specific preclinical experimental protocols for this compound analogs are not available, the design of the clinical trials provides insight into the methodology for evaluating its efficacy and safety in humans.

Phase 2 Adjunctive Therapy Trial (NCT04191577):

-

Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment to levodopa in Parkinson's disease patients experiencing motor fluctuations.[2]

-

Design: A randomized, double-blind, placebo-controlled study.[7]

-

Participants: 141 individuals with Parkinson's disease on a stable dose of levodopa, experiencing an average of more than two hours of "OFF" time per day.[8]

-

Intervention: Participants were randomized to receive either a high or low dose of this compound, or a placebo, administered orally once daily for one month.[8]

-

Primary Outcome: Safety and tolerability, measured by the incidence of adverse events.[8]

-

Secondary Outcome: Efficacy, measured by the change in daily "OFF" time as recorded by patient diaries.[7][8]

Phase 3 ARISE Trial (NCT06553027):

-

Objective: To assess the efficacy of this compound as an adjunctive therapy in Parkinson's disease patients with motor fluctuations.[2][3]

-

Design: A global, randomized, double-blind, placebo-controlled trial.[3][7]

-

Participants: Approximately 330 patients aged 30 and older with three or more hours of "OFF" time per day.[3][6]

-

Intervention: Patients are randomized to receive this compound 75 mg, 150 mg, or placebo once daily for 12 weeks, in addition to their standard anti-Parkinsonian medications.[6][8]

-

Primary Endpoint: The change from baseline in the total daily "OFF" time at the 12-week mark.[3][8]

Clinical Trial Workflow

The following diagram outlines the general workflow of the clinical development of this compound.

Caption: Clinical development workflow for this compound.

Summary and Future Directions

This compound is a promising, first-in-class, non-dopaminergic therapeutic candidate for Parkinson's disease that has demonstrated a potential to reduce "OFF" time in patients with motor fluctuations.[2][7] Its novel mechanism of action, targeting the GPR6 receptor in the indirect pathway, offers the possibility of symptomatic relief with a potentially improved side-effect profile compared to traditional dopaminergic therapies.[2][5] The ongoing Phase 3 ARISE trial will be crucial in determining its future as a treatment for Parkinson's disease.[3][7] Further research and publication on the structure-activity relationship of this compound and its analogs would be of significant interest to the scientific community for the development of future GPR6-targeting therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]

- 3. Cerevance [cerevance.com]

- 4. Solengepras - Cerevance - AdisInsight [adisinsight.springer.com]

- 5. CVN424 [cerevance.com]

- 6. Cerevance [cerevance.com]

- 7. neurologylive.com [neurologylive.com]

- 8. alzforum.org [alzforum.org]

Methodological & Application

Solangepras (CVN-424): Application Notes and Protocols for Animal Models

Introduction

Solangepras, also known as CVN-424, is a novel, orally active, and brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1][2][3] It functions as a potent and selective inverse agonist of the G-protein coupled receptor 6 (GPR6).[1][3] This receptor is highly expressed in the medium spiny neurons of the striatum that form the indirect pathway, a key brain circuit in motor control that is hyperactive in Parkinson's disease.[2][3][4] Unlike conventional levodopa-based therapies, this compound offers a non-dopaminergic approach to potentially improve motor function by modulating this circuitry, thereby restoring a more balanced signaling in the basal ganglia.[4][5] Preclinical studies in rodent models of Parkinson's disease have demonstrated its efficacy in improving motor function.[1][2][6]

These application notes provide detailed protocols for the administration of this compound in common animal models of Parkinson's disease, based on published preclinical research. The included information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Mechanism of Action: GPR6 Signaling Pathway

This compound exerts its therapeutic effect by acting as an inverse agonist on the GPR6 receptor. In its basal state, GPR6 is constitutively active, leading to the production of cyclic adenosine monophosphate (cAMP). By binding to GPR6, this compound reduces this basal activity, leading to a decrease in intracellular cAMP levels. This modulation of the signaling pathway in the indirect medium spiny neurons is believed to normalize the hyperactivity seen in Parkinson's disease, thereby improving motor symptoms.[4]

References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solengepras | ALZFORUM [alzforum.org]

Synthesis of Solangepras (CVN424): A Detailed Protocol for Laboratory and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solangepras (also known as CVN424) is a potent and selective inverse agonist of the orphan G protein-coupled receptor 6 (GPR6), currently under investigation as a novel, non-dopaminergic therapy for Parkinson's disease.[1][2] Its unique mechanism of action, which involves modulating the indirect basal ganglia pathway, offers a promising alternative to traditional dopaminergic treatments. This document provides a comprehensive guide to the laboratory synthesis of this compound, detailing the necessary protocols, required materials, and expected outcomes. The synthesis is based on the scalable five-step process developed by Cerevance, the company pioneering the clinical development of this compound.[3][4] This protocol is intended for research and development purposes and should be performed by qualified chemists in a laboratory setting.

Introduction

This compound is a small molecule designed to be orally available and brain-penetrant.[5][6] It acts as an inverse agonist on the GPR6 receptor, which is highly expressed in the medium spiny neurons of the striatum that are part of the indirect pathway.[1][5] In Parkinson's disease, the loss of dopaminergic neurons leads to hyperactivity of this pathway. By inhibiting the constitutive activity of GPR6, this compound can reduce the downstream signaling cascade, specifically by decreasing cyclic adenosine monophosphate (cAMP) levels, thereby helping to restore the balance of the basal ganglia circuitry.[5] Preclinical and clinical studies have shown that this compound can improve motor function and reduce "OFF" time in Parkinson's patients.[1] The scalable synthesis of this compound has been a critical step in its development, enabling the production of kilogram quantities for clinical trials.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (CVN424) based on published literature.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 9.4 nM | Human GPR6 (CHO-K1 cells) | [7] |

| Functional Potency (EC50) | 38 nM | Human GPR6 (cAMP assay) | [7] |